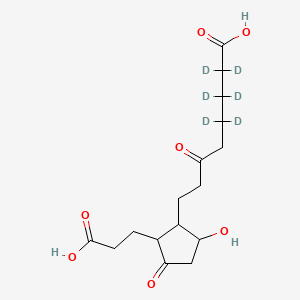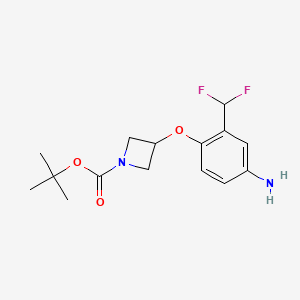
tetranor-Prostaglandin E Metabolite-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranor-Prostaglandin E Metabolite-d6 is a deuterated form of tetranor-Prostaglandin E Metabolite, which is a major urinary metabolite of Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of tetranor-Prostaglandin E Metabolite in various biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-Prostaglandin E Metabolite-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin E Metabolite structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically formulated as a solution in methyl acetate and stored at -80°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Tetranor-Prostaglandin E Metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tetranor-Prostaglandin E Metabolite-d6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tetranor-Prostaglandin E Metabolite-d6 involves its role as an internal standard in analytical assays. It helps in the accurate quantification of tetranor-Prostaglandin E Metabolite by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include the metabolic pathways of Prostaglandin E2, where tetranor-Prostaglandin E Metabolite is a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Tetranor-Prostaglandin E Metabolite: The non-deuterated form of the compound.
Prostaglandin E2: The parent compound from which tetranor-Prostaglandin E Metabolite is derived.
15-keto-Prostaglandin E2: Another metabolite of Prostaglandin E2 with similar applications.
Uniqueness
Tetranor-Prostaglandin E Metabolite-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it a valuable tool in research and industrial applications where accurate measurement of Prostaglandin E2 metabolites is crucial .
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
334.39 g/mol |
IUPAC Name |
8-[2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/i1D2,2D2,4D2 |
InChI Key |
ZJAZCYLYLVCSNH-JGTMQTSBSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CCC1C(CC(=O)C1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)


![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)





